(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
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Overview
Description
(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a chemical compound with the molecular formula C8H7BrN4O3 and a molecular weight of 287.074. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: The major product is (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid.
Reduction: The major product is (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving purine metabolism and its derivatives.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde involves its interaction with biological molecules, particularly those involved in purine metabolism. It can act as a substrate or inhibitor for enzymes that process purine derivatives, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
- (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid
- (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanol
Uniqueness
The uniqueness of (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde lies in its specific structure, which allows it to participate in unique chemical reactions and interact with biological molecules in distinct ways. Its bromine atom and aldehyde group provide versatile sites for chemical modification, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
100698-53-1 |
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Molecular Formula |
C8H7BrN4O3 |
Molecular Weight |
287.07 g/mol |
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetaldehyde |
InChI |
InChI=1S/C8H7BrN4O3/c1-12-5-4(6(15)11-8(12)16)13(2-3-14)7(9)10-5/h3H,2H2,1H3,(H,11,15,16) |
InChI Key |
HBSKNCZQXXFHLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=O |
Origin of Product |
United States |
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